3-chloro-N-cyclopropylaniline
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Overview
Description
3-Chloro-N-cyclopropylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a chloro group attached to the benzene ring and a cyclopropyl group attached to the nitrogen atom of the aniline.
Preparation Methods
The synthesis of 3-chloro-N-cyclopropylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobromobenzene and cyclopropylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods can optimize reaction conditions and catalyst selection.
Chemical Reactions Analysis
3-Chloro-N-cyclopropylaniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydrogen or alkyl groups.
Substitution: The chloro group can be substituted by nucleophiles in the presence of suitable catalysts, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, oxidizing agents like chromophoric dissolved organic matter, and reducing agents such as lithium aluminum hydride.
Major Products: The major products depend on the specific reaction conditions but can include ring-opened derivatives, substituted anilines, and reduced forms of the compound.
Scientific Research Applications
3-Chloro-N-cyclopropylaniline has several applications in scientific research:
Biology: The compound’s ability to undergo single-electron transfer reactions makes it useful in studying biological oxidation processes.
Medicine: Its derivatives are explored for potential pharmaceutical applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclopropylaniline involves its ability to undergo single-electron transfer reactions, leading to the formation of radical cations. These radical cations can then participate in further chemical transformations, such as ring-opening reactions. The molecular targets and pathways involved include chromophoric dissolved organic matter and triplet-state photosensitizers, which facilitate the oxidation process .
Comparison with Similar Compounds
3-Chloro-N-cyclopropylaniline can be compared with other similar compounds, such as:
N-cyclopropylaniline: Lacks the chloro group, making it less reactive in certain substitution reactions.
3-chloroaniline: Lacks the cyclopropyl group, affecting its ability to undergo ring-opening reactions.
Cyclopropylamine: Lacks the aromatic ring, limiting its applications in aromatic substitution reactions.
The uniqueness of this compound lies in its combination of the chloro and cyclopropyl groups, which confer distinct reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C9H10ClN |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
3-chloro-N-cyclopropylaniline |
InChI |
InChI=1S/C9H10ClN/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,11H,4-5H2 |
InChI Key |
BOFNFAVPFUOZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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